molecular formula C21H22N4O3S B2957673 N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-24-4

N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2957673
CAS No.: 872702-24-4
M. Wt: 410.49
InChI Key: DOSKOPGZYXSGHZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridazine core linked via a thioether bridge to a pyridin-4-yl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-18-5-3-15(13-19(18)28-2)7-12-23-20(26)14-29-21-6-4-17(24-25-21)16-8-10-22-11-9-16/h3-6,8-11,13H,7,12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSKOPGZYXSGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares a common thioacetamide backbone with several analogs, but key differences in substituents modulate its physicochemical and functional properties:

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Pyridazine 3,4-Dimethoxyphenethyl, pyridin-4-yl Enhanced lipophilicity due to methoxy groups; pyridazine may enable π-π stacking -
3a () Thiazole + Oxadiazole 3-Nitrophenyl, pyridin-4-yl Nitro group increases electrophilicity; oxadiazole enhances rigidity
4a () Quinoxaline + Pyrimidine 4-Chlorophenyl, diphenylquinoxaline Chlorine improves metabolic stability; quinoxaline aids planar binding
Compound Pyridine + Thiadiazole 3,4-Dimethylphenyl, cyano Bulky dimethylphenyl group may hinder solubility; cyano enhances polarity
Compound Pyridazine + Thiadiazole Thien-2-yl, ethyl Thiophene contributes to conjugation; ethyl group modifies steric bulk

Physicochemical and Functional Implications

  • Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound likely increases logP compared to nitro (3a) or chloro (4a) analogs, affecting membrane permeability .
  • Electronic Effects : Pyridazine’s electron-deficient nature may enhance hydrogen bonding vs. oxadiazole (3a) or pyrimidine (4a) cores .
  • Biological Interactions: Quinoxaline derivatives (e.g., 4a) exhibit planar structures favorable for intercalation, whereas the target compound’s pyridazine-thioether linkage might favor kinase inhibition .

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